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  • Product: Lignan P
  • CAS: 23363-35-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of Pinoresinol: A Representative Lignan

This guide provides an in-depth exploration of the biological activities of pinoresinol, a key lignan with significant therapeutic potential. Intended for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of pinoresinol, a key lignan with significant therapeutic potential. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, details robust experimental protocols for validation, and elucidates the molecular mechanisms underpinning its effects.

Introduction to Lignans and the Significance of Pinoresinol

Lignans are a major class of polyphenolic compounds ubiquitously found in the plant kingdom.[1] Structurally, they are characterized by the dimerization of two phenylpropane (C6-C3) units.[2][3] These units, derived from the phenylpropanoid pathway, can be linked in various ways, leading to a wide diversity of lignan structures, which are broadly classified into eight subgroups: furan, furofuran, dibenzylbutane, dibenzylbutyrolactol, dibenzylbutyrolactone, dibenzocyclooctadiene, aryltetralin, and arylnaphthalene.[2][3]

Lignans are abundant in a variety of plant-based foods, including flaxseed, sesame seeds, whole grains, and cruciferous vegetables.[1][2][4] In plants, they serve crucial roles in defense against pathogens and herbivores.[5] When consumed by humans, lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are thought to be responsible for many of their systemic health benefits.[4]

This diverse class of compounds has garnered significant scientific interest due to a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3][5]

Pinoresinol (PINO) , a furofuran lignan, stands out as a central compound in lignan biosynthesis and biological activity. It is formed by the stereospecific coupling of two coniferyl alcohol molecules and serves as a precursor for other important lignans like lariciresinol (LARI) and secoisolariciresinol (SECO).[6] This pivotal role in the biosynthetic pathway, combined with its own potent biological activities, makes pinoresinol an exemplary subject for in-depth study.

Core Biological Activities and Mechanisms of Action

Pinoresinol exerts its therapeutic potential through multiple, often interconnected, biological activities. The following sections detail the molecular mechanisms and experimental validation for its primary functions.

Potent Antioxidant Activity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases.[3][7] Lignans, including pinoresinol, are effective antioxidants capable of mitigating oxidative damage through several mechanisms.[2][5]

Mechanistic Insights: The antioxidant capacity of pinoresinol is attributed to its chemical structure, which allows for efficient scavenging of free radicals.[2] Beyond direct scavenging, a more profound mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like pinoresinol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and recycling (e.g., GCL, GR, GPx).[3] This orchestrated response enhances the cell's intrinsic antioxidant capacity.

Signaling Pathway: Nrf2 Activation by Pinoresinol

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PINO Pinoresinol Keap1_Nrf2 Keap1-Nrf2 Complex PINO->Keap1_Nrf2 Induces Dissociation ROS ROS ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Genes (HO-1, NQO1, GCL, etc.) ARE->Genes Initiates Transcription

Caption: Nrf2 signaling pathway activation by Pinoresinol.

Experimental Protocol: DPPH Radical Scavenging Assay This in vitro assay provides a rapid and reliable method to evaluate the direct free radical scavenging capacity of a compound.

Workflow: DPPH Assay

DPPH_Workflow start Start prep_pino Prepare Pinoresinol Stock & Serial Dilutions start->prep_pino mixing Mix 100 µL Pinoresinol dilution with 100 µL DPPH solution prep_pino->mixing prep_dpph Prepare 0.1 mM DPPH Solution in Methanol prep_dpph->mixing incubation Incubate in Dark at Room Temperature (30 min) mixing->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of Pinoresinol (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep violet color.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each Pinoresinol dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of Pinoresinol and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Effects

Chronic inflammation is a critical component of various diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[3] Lignans exhibit significant anti-inflammatory properties, with pinoresinol being a notable example.[3]

Mechanistic Insights: The anti-inflammatory action of pinoresinol is primarily mediated through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] NF-κB is a master regulator of inflammation. In its inactive state, it is bound to the inhibitor IκBα in the cytoplasm.

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][8] Pinoresinol can inhibit this pathway, preventing IκBα degradation and thereby blocking NF-κB's nuclear translocation and subsequent gene expression.

Signaling Pathway: NF-κB Inhibition by Pinoresinol

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB_free NF-κB NFkB_IkB->NFkB_free Releases IkB_deg IκBα Degradation NFkB_IkB->IkB_deg Leads to NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation PINO Pinoresinol PINO->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Initiates Transcription

Caption: Inhibition of the NF-κB signaling pathway by Pinoresinol.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages This cell-based assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Workflow: NO Inhibition Assay

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 Macrophages in a 96-well plate start->seed_cells pre_treat Pre-treat cells with Pinoresinol (various concentrations) for 1-2h seed_cells->pre_treat stimulate Stimulate with LPS (1 µg/mL) for 24h pre_treat->stimulate collect_sup Collect Cell Supernatant stimulate->collect_sup griess_reagent Mix 50 µL Supernatant with 50 µL Griess Reagent collect_sup->griess_reagent measure Measure Absorbance at 540 nm griess_reagent->measure calculate Calculate NO concentration using a NaNO2 standard curve measure->calculate end End calculate->end

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Remove the old medium and pre-treat the cells with fresh medium containing various non-toxic concentrations of Pinoresinol for 1-2 hours.

    • Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite (NaNO2).

    • Assess the dose-dependent inhibitory effect of Pinoresinol on NO production.

Anti-Cancer and Neuroprotective Potential

Emerging evidence suggests that lignans, including pinoresinol, possess anti-cancer and neuroprotective properties.[1][2]

  • Anti-Cancer Activity: Lignans have been associated with a reduced risk of certain cancers, such as breast, prostate, and colon cancer.[2][6] The mechanisms are multifaceted and may involve the modulation of hormone metabolism, inhibition of angiogenesis, and induction of apoptosis in cancer cells.[2] Preclinical studies have shown that lignans can interfere with proliferative signaling pathways.[8]

  • Neuroprotective Effects: The ability of lignans to cross the blood-brain barrier makes them promising candidates for combating neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Their antioxidant and anti-inflammatory activities are highly relevant in this context, as both oxidative stress and neuroinflammation are key contributors to neuronal damage.[1] By activating Nrf2 and inhibiting NF-κB in neural cells, pinoresinol can help protect neurons from damage and support cognitive function.[1]

Quantitative Data Summary

The biological activity of lignans is often quantified by their IC50 values in various assays. The table below summarizes representative data for the antioxidant activity of different lignans, highlighting the potency of this class of compounds.

LignanAssayTarget/ModelIC50 Value / ActivityReference
PinoresinolAnti-inflammatoryHuman intestinal Caco-2 cellsStrongest anti-inflammatory properties among tested lignans[3]
(-)-CarinolDPPH Radical ScavengingIn vitroIC50: 20.2 µM[3]
(-)-SecoisolariciresinolDPPH Radical ScavengingIn vitroIC50: 28.9 µM[3]
Nordihydroguaiaretic acidSuperoxide Anion ScavengingIn vitroIC50: 15 ± 1 µM[3]
LariciresinolAntioxidant ActivityLarch wood extractHigher activity than secoisolariciresinol[9]

Conclusion and Future Directions

Pinoresinol, as a representative lignan, demonstrates significant biological activity rooted in its potent antioxidant and anti-inflammatory properties. Its ability to modulate key cellular signaling pathways, particularly Nrf2 and NF-κB, provides a strong mechanistic basis for its observed health benefits, which extend to anti-cancer and neuroprotective effects.

The experimental protocols detailed in this guide offer robust frameworks for the continued investigation and validation of pinoresinol and other lignans. Future research should focus on:

  • In vivo studies to confirm the efficacy and safety of pinoresinol in complex biological systems.

  • Bioavailability and Metabolism: Elucidating the role of gut microbiota in transforming pinoresinol into its bioactive metabolites.

  • Synergistic Effects: Investigating the combined effects of pinoresinol with other phytochemicals or conventional drugs.

The comprehensive evidence underscores the potential of pinoresinol as a valuable lead compound in the development of novel therapeutics for a range of chronic and degenerative diseases.

References

  • Title: Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review Source: MDPI URL: [Link]

  • Title: State of the Art on Tannin-Based Micro-/Nano-Carriers as Drug Delivery Systems: A Comprehensive Review Source: SciRP.org URL: [Link]

  • Title: Phytochemicals in Food - Lignin Source: Ask Ayurveda URL: [Link]

  • Title: Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities Source: PubMed Central URL: [Link]

  • Title: The major signaling pathways involved in the neuroprotective effects of ligans... Source: ResearchGate URL: [Link]

  • Title: Distribution, biosynthesis and therapeutic potential of lignans Source: PMC - NIH URL: [Link]

  • Title: Advances in the Synthesis of Lignan Natural Products Source: PMC - NIH URL: [Link]

  • Title: Comprehensive Characterization of Chemical Composition and Antioxidant Activity of Lignan-Rich Coniferous Knotwood Extractives Source: PMC - NIH URL: [Link]

  • Title: Immune system modulation with traditional herbs Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities Source: ResearchGate URL: [Link]

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Exploratory

A Technical Guide to Lignan P and the Podophyllotoxin Family: Cytotoxic Agents Beyond the Phytoestrogen Paradigm

For the attention of: Researchers, scientists, and drug development professionals. Executive Summary The classification of lignans as phytoestrogens is a cornerstone of nutritional and pharmacological research, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The classification of lignans as phytoestrogens is a cornerstone of nutritional and pharmacological research, primarily due to the estrogenic and anti-estrogenic activities of enterolignans derived from dietary precursors. However, the diverse world of lignans extends beyond this paradigm. This technical guide addresses a specific, potent class of lignans exemplified by Lignan P (4'-Demethylepipodophyllotoxin-9-beta-D-glucopyranoside). Contrary to what its classification as a "lignan" might suggest, Lignan P and its parent compound, podophyllotoxin, are not conventional phytoestrogens. Instead, they are powerful cytotoxic agents with a distinct mechanism of action. This document provides a comprehensive technical overview of Lignan P, its chemical lineage, its well-established cytotoxic mechanisms, and the experimental methodologies pertinent to its study, thereby clarifying its role and potential applications in oncology and pharmaceutical sciences.

Deconstructing the Term "Lignan": From Phytoestrogens to Cytotoxins

Lignans are a broad class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] While many dietary lignans, such as secoisolariciresinol from flaxseed, are metabolized by gut microbiota into the enterolignans, enterodiol and enterolactone, which exhibit notable estrogen receptor-modulating activities, this is not a universal property of all molecules within this structural class.[2]

A distinct and highly potent subgroup of lignans are the aryltetralin lactone lignans, with podophyllotoxin being the most prominent member. These compounds, and their derivatives like Lignan P, operate through mechanisms entirely different from classical phytoestrogens, primarily targeting cell division and DNA replication processes.

"Lignan P": Chemical Identity and Pharmaceutical Relevance

"Lignan P" is the common name for the compound with the chemical formula C27H30O13.[3] Its systematic name is (5R,5aR,8aR,9S)-9-(β-D-Glucopyranosyloxy)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro[4]benzofuro-[5,6-f][1][5]benzodioxol-6(5aH)-one.

It is a glycoside derivative of 4'-demethylepipodophyllotoxin and is primarily recognized in the pharmaceutical industry as a known impurity and a synthetic precursor to Etoposide, a widely used chemotherapeutic drug.[6] Etoposide itself is a semi-synthetic derivative of podophyllotoxin.[7]

Biosynthesis and Extraction of the Parent Compound, Podophyllotoxin

Podophyllotoxin is naturally synthesized in the rhizomes of plants from the Podophyllum genus, such as Podophyllum peltatum (American mayapple).[5] The biosynthetic pathway originates from coniferyl alcohol, which undergoes stereospecific dimerization to form pinoresinol, followed by a series of enzymatic reactions to yield the complex aryltetralin lactone structure.

Experimental Protocol: Extraction of Podophyllotoxin from Podophyllum Rhizomes

  • Material Preparation: Air-dried and powdered rhizomes of Podophyllum species are used as the starting material.

  • Soxhlet Extraction: The powdered material is subjected to continuous extraction with ethanol or methanol for 6-8 hours.

  • Solvent Evaporation: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude resinous mass.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in an ethanol-water mixture and then partitioned with a non-polar solvent like hexane to remove lipids. The aqueous-alcoholic layer is then extracted with ethyl acetate.

  • Purification: The ethyl acetate fraction is concentrated and subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol to isolate pure podophyllotoxin.[8] High-Performance Liquid Chromatography (HPLC) is used for final purification and quantification.[9]

The Cytotoxic Mechanisms of Action of the Podophyllotoxin Family

The potent biological activity of Lignan P and its relatives stems not from estrogen receptor interaction, but from their ability to induce cell cycle arrest and apoptosis in rapidly dividing cells. This is achieved through a dual-pronged attack on critical cellular machinery.

Inhibition of Microtubule Assembly

Podophyllotoxin itself is a potent inhibitor of microtubule polymerization.[4] It binds to tubulin at the colchicine-binding site, preventing the formation of the mitotic spindle necessary for cell division.[4][10] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase.[4]

Inhibition of Topoisomerase II

While podophyllotoxin's primary action is on microtubules, its clinically important semi-synthetic derivatives, such as etoposide (and by extension, the related Lignan P), have a different primary target: the nuclear enzyme topoisomerase II (Topo II).[11][12]

Topoisomerase II is essential for managing DNA topology during replication and transcription. It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then religating the breaks.[12] Etoposide and its congeners do not inhibit the DNA cleavage step but instead stabilize the covalent intermediate complex formed between Topo II and the cleaved DNA.[13] This "poisoned" complex prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DSBs.[14] The persistence of these breaks triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).[14]

TopoII_Inhibition cluster_0 Normal Topoisomerase IIα Function cluster_1 Inhibition by Podophyllotoxin Derivatives (e.g., Etoposide) DNA_Supercoil Supercoiled DNA TopoII Topoisomerase IIα DNA_Supercoil->TopoII Binding Cleavage Transient Double-Strand Break (DSB) TopoII->Cleavage Passage Strand Passage Cleavage->Passage Stabilized_Complex Stabilized Topo II-DNA Cleavage Complex Cleavage->Stabilized_Complex Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Etoposide Etoposide / Lignan P Etoposide->Stabilized_Complex Intercalates and 'Poisons' Stabilized_Complex->Religation Religation Blocked Apoptosis Apoptosis Stabilized_Complex->Apoptosis Accumulation of DSBs -> DNA Damage Response

Caption: Mechanism of Topoisomerase II inhibition by podophyllotoxin derivatives.

Endocrine Disrupting Potential: A Different Perspective

While not acting as classical phytoestrogens, there is evidence that podophyllotoxin can exert disruptive effects on the endocrine and reproductive systems through its cytotoxic action. Studies have shown that podophyllotoxin exposure can lead to spindle defects and DNA damage in oocytes and early embryos, suggesting a potential for reproductive toxicity.[6] This is a crucial distinction for researchers: the endocrine-related effects are likely a consequence of general cellular toxicity rather than specific hormonal pathway modulation.

Experimental Protocols for Bioactivity Assessment

Evaluating the biological activity of Lignan P and related compounds requires assays focused on cytotoxicity and cell cycle analysis, rather than estrogenicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549) are cultured in appropriate media until they reach logarithmic growth phase.[15]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., Lignan P) in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., Etoposide) are included.[15]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Incubate (24h) for adherence seed->adhere treat Treat with serial dilutions of Lignan P / Controls adhere->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Remove medium & Solubilize formazan incubate_mtt->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Quantitative Data Summary

The following table summarizes representative cytotoxic activities for podophyllotoxin and its derivatives against various cancer cell lines. It is important to note that specific IC50 values for "Lignan P" are not widely published, as it is primarily studied as a pharmaceutical impurity or intermediate. The data for related compounds are provided for context.

CompoundCell LineAssayIC50 (µM)Reference
Podophyllotoxin Derivative a6 HCT-116Cytotoxicity0.04 - 0.29[17]
Podophyllotoxin Derivative 3D HepG2CytotoxicityN/A (Potent)[18]
Etoposide (Positive Control)VariousCytotoxicityGenerally 1-20[15]
Podophyllotoxin Derivative -CF3 A-549Cytotoxicity1.65[16]

Conclusion and Future Directions

Lignan P, a derivative of podophyllotoxin, represents a fascinating and potent branch of the lignan family tree that diverges significantly from the well-trodden path of phytoestrogens. Its biological activity is defined by potent cytotoxicity, mediated through the inhibition of topoisomerase II and microtubule dynamics, making it and its parent compounds key players in the development of anticancer therapeutics. For researchers and drug development professionals, understanding this distinction is paramount. The methodologies for studying Lignan P are rooted in oncology and toxicology, not endocrinology. Future research should focus on the synthesis of novel, more selective, and less toxic derivatives, and on elucidating the nuances of their interaction with topoisomerase II to overcome mechanisms of drug resistance. The story of Lignan P is not one of hormone modulation, but of a targeted disruption of cellular proliferation, offering a powerful tool in the fight against cancer.

References

  • The Effects of Podophyllotoxin Derivatives on Noncancerous Diseases: A Systematic Review. (2025). MDPI. [Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (2021). Frontiers in Pharmacology. [Link]

  • Podophyllotoxin: History, Recent Advances and Future Prospects. (2021). MDPI. [Link]

  • The chemical and biological route from podophyllotoxin glucoside to etoposide. (n.d.). SciSpace. [Link]

  • Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile. (n.d.). PubMed. [Link]

  • Pharmacokinetic optimisation of treatment with oral etoposide. (n.d.). PubMed. [Link]

  • Molecular mechanisms of etoposide. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity. (n.d.). PMC. [Link]

  • Endocrine Disruptors in Food Chain. (2021). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Structure-activity study of the inhibition of microtubule assembly in vitro by podophyllotoxin and its congeners. (n.d.). PubMed. [Link]

  • extraction of podophyllotoxin from podophyllum peltatum using pulsed electric field treatment. (n.d.). University of Guelph. [Link]

  • Podophyllotoxin Exposure Causes Spindle Defects and DNA Damage-Induced Apoptosis in Mouse Fertilized Oocytes and Early Embryos. (2020). PMC. [Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (2021). Frontiers. [Link]

  • Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. (n.d.). MDPI. [Link]

  • Isolation of Podophyllotoxin from Podophyllum emodi. (n.d.). Academia.edu. [Link]

  • Endocrine Disruptors–'Food' for Thought. (2021). PMC. [Link]

  • Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage. (n.d.). PubMed. [Link]

  • Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent. (n.d.). PubMed. [Link]

  • Podophyllotoxin's Mode of Action. The DNA replication inhibitors... (n.d.). ResearchGate. [Link]

  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents. (2024). NIH. [Link]

  • Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation. (n.d.). PubMed. [Link]

  • High Yield of Podophyllotoxin From Leaves of Podophyllum Peltatum by in Situ Conversion of Podophyllotoxin 4- O-beta-D-glucopyranoside. (n.d.). PubMed. [Link]

  • Drugs that Destabilize Microtubules. (2023). JoVE. [Link]

  • Isolation, Characterization and Comparative Study on Podophyllotoxin and Related Glycosides of Podophyllum heaxandrum. (n.d.). ResearchGate. [Link]

  • What is the mechanism of Etoposide?. (2024). Patsnap Synapse. [Link]

  • Quantitative determination of podophyllotoxin and related compounds in Podophyllum species by reversed-phase high-performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • Molecular structures of lignans, estrogens, and tamoxifen. (n.d.). ResearchGate. [Link]

  • Cytotoxicity Of Podophyllotoxin Derivatives 6a -6f In Vitro a. (n.d.). ResearchGate. [Link]

  • ENP62: Parabens as an EDC and Addressing Disparities in Risk and Research. (2024). YouTube. [Link]

  • Topoisomerase II Inhibitors: The Epipodophyllotoxins. (2016). Oncohema Key. [Link]

  • Podophyllotoxin: History, Recent Advances and Future Prospects. (2021). PMC. [Link]

  • The clinical pharmacology of etoposide and teniposide. (n.d.). PubMed. [Link]

  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. (2022). PMC. [Link]

  • Etoposide. (n.d.). Wikipedia. [Link]

  • Effects of vinblastine, podophyllotoxin and nocodazole on mitotic spindles : Implications for the role of microtubule dynamics in mitosis. (n.d.). Company of Biologists journals. [Link]

  • Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. (2023). PMC. [Link]

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Protocols & Analytical Methods

Method

Quantitative Analysis of Lignan P in Biological Matrices using a Validated LC-MS/MS Method

Application Note: AN-MS2026-01 Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a robust and sensitive method for the quantification of Lignan P, a novel poly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS2026-01

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note presents a robust and sensitive method for the quantification of Lignan P, a novel polyphenolic compound, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a comprehensive workflow, including sample preparation from plasma, optimized chromatographic separation, and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Method validation was conducted in accordance with the principles outlined in the ICH M10 guideline for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and selectivity.[1][2][3] This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction and Rationale

Lignans are a class of polyphenolic compounds found in a variety of plants, recognized for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[4] Lignan P represents a promising candidate in drug development pipelines, necessitating a reliable analytical method to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mass spectrometry coupled with liquid chromatography (LC-MS) is the premier analytical tool for this purpose due to its high sensitivity, selectivity, and speed.[4][5] Specifically, a triple quadrupole mass spectrometer (TQMS or QqQ) offers unparalleled performance for targeted quantification.[6][7] The instrument's ability to operate in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of a precursor ion and its unique product ions, effectively filtering out matrix interference and delivering a superior signal-to-noise ratio.[8][9]

The Causality Behind Our Approach: The selection of LC-MS/MS is deliberate. While other detection methods like UV or fluorescence exist, they often lack the required sensitivity and selectivity for analyzing complex biological samples where analyte concentrations can be extremely low (pg/mL range).[10][11] The QqQ architecture allows for two stages of mass filtering (Q1 and Q3), with a collision cell (q2) in between.[6][12][13] This design is inherently superior for quantification because it minimizes background noise, making it the gold standard for bioanalytical testing.[14] This application note provides a self-validating system, from sample extraction to final data analysis, ensuring the generation of reliable and reproducible results critical for regulatory submissions.[3]

Experimental Design

Analyte and Materials
  • Lignan P: Reference standard (≥98% purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of Lignan P (Lignan P-d4) is ideal. If unavailable, another lignan like Podophyllotoxin can be used, provided it is chromatographically resolved and does not cause ion suppression.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

  • Matrix: Human plasma (K2EDTA).

Sample Preparation: Rationale and Protocol

The goal of sample preparation is to extract Lignan P from the complex biological matrix while removing proteins and phospholipids that can interfere with the analysis and damage the LC-MS system. Given that lignans are fairly lipophilic polyphenols, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is effective.[4] For this protocol, we detail a straightforward and efficient PPT followed by LLE.

Protocol: Plasma Sample Preparation

  • Thaw: Allow plasma samples, calibration standards (CS), and quality control (QC) samples to thaw completely at room temperature.

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Lignan P-d4 in 50% methanol) to all tubes except for the blank matrix. Vortex for 5 seconds.

  • Precipitate: Add 300 µL of ice-cold acetonitrile. This high ratio of organic solvent ensures efficient protein precipitation.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extract: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step is crucial to ensure sample solvent compatibility with the LC mobile phase, leading to good peak shape.

  • Analyze: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Method

The chromatographic method is designed to achieve a sharp, symmetrical peak for Lignan P, well-separated from any matrix components and the internal standard. A reversed-phase C18 column is the standard choice for moderately polar to nonpolar compounds like lignans.[15]

Rationale for Parameters:

  • Column Choice: A sub-2 µm particle size column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) provides high resolution and efficiency, enabling faster run times.

  • Mobile Phase: A gradient of water and acetonitrile/methanol is used. The addition of a small amount of formic acid (0.1%) is critical. It acidifies the mobile phase, promoting the protonation of Lignan P, which is essential for efficient positive-mode electrospray ionization (ESI).[16]

  • Gradient Elution: A gradient allows for the effective elution of a range of compounds, ensuring that both early-eluting interferences are washed away and the target analyte is eluted with a good peak shape in a reasonable time.

Parameter Condition
LC System Waters Acquity UPLC I-Class or equivalent
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp. 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Total Run Time 5.0 minutes
Mass Spectrometry (MS) Method

A triple quadrupole instrument is used for its sensitivity and specificity in quantitative analysis.[6] Electrospray ionization (ESI) is the chosen ionization technique as it is a soft ionization method suitable for polar and moderately polar molecules like lignans, typically forming protonated molecules [M+H]+.[17]

Method Development Rationale:

  • Compound Tuning: The first step is to infuse a standard solution of Lignan P directly into the mass spectrometer to determine its precursor ion (typically [M+H]+) and optimize source parameters (e.g., capillary voltage, gas flow).

  • Fragmentation (MS/MS): The precursor ion is then isolated in Q1 and fragmented in the collision cell (q2) by collision-induced dissociation (CID) with argon gas. The resulting product ion spectrum is analyzed to select 2-3 of the most intense and stable product ions for the MRM method. This MS/MS process provides the specificity needed for quantification.[12]

  • MRM Transition Selection: The precursor-to-product ion transitions are programmed into the MRM method. One transition is used for quantification (the "quantifier") and another for confirmation (the "qualifier"). This dual-transition approach provides an extra layer of identity confirmation.

Hypothetical MS Parameters for Lignan P (based on Podophyllotoxin, MW 414.4):

Parameter Setting
MS System Sciex 7500, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Lignan P415.2247.15025Quantifier
Lignan P415.2153.15035Qualifier
Lignan P-d4 (IS)419.2251.15025Quantifier

Note: The specific m/z values for precursor and product ions must be experimentally determined for the actual Lignan P compound. The values above are illustrative, based on known fragmentation patterns of similar lignans like podophyllotoxin, which often involve losses of side chains and methoxy groups.[18][19]

Workflow and Data Analysis Visualization

The overall analytical workflow is a systematic process designed for accuracy and efficiency.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (CS, QC, Unknown) Spike Spike Internal Standard (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Dry Evaporation to Dryness Extract->Dry Recon Reconstitution Dry->Recon Inject Inject onto UPLC System Recon->Inject LC Chromatographic Separation (C18) Inject->LC MS Ionization (ESI+) & Detection (QqQ-MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Sources

Application

Unveiling the Molecular Architecture of Lignan P: A Detailed Application Guide to NMR Spectroscopy

Introduction: The Significance of Lignan P and the Power of NMR Lignans, a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway, are widely distributed throughout the plant kingdom.[1] These n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Lignan P and the Power of NMR

Lignans, a diverse class of polyphenolic compounds derived from the phenylpropanoid pathway, are widely distributed throughout the plant kingdom.[1] These natural products exhibit a remarkable spectrum of biological activities, including antitumor, antiviral, and antioxidant properties, making them a fertile ground for drug discovery and development.[2] Lignan P, a specific glycosidic aryltetralin-type lignan, represents a molecule of significant interest due to its complex stereochemistry and potential pharmacological applications.[3][4] Its formal chemical name is (5R,5aR,8aR,9S)-9-(beta-D-glucopyranosyloxy)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro[5]benzofuro-[5,6-f][6][7]benzodioxol-6(5aH)-one.[3]

The unambiguous structural elucidation of such intricate natural products is paramount for understanding their structure-activity relationships and for quality control in any potential therapeutic application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose, offering an unparalleled, non-destructive window into the molecular framework.[8] Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR allows for the precise mapping of proton and carbon atoms and their connectivity, ultimately leading to a complete and confident structural assignment.[9]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the structural characterization of Lignan P. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and illustrate the logical workflow from sample preparation to final structure determination.

Part 1: Foundational Steps - Sample Preparation for High-Resolution NMR

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample.[10] For a polar molecule like Lignan P, which contains multiple hydroxyl groups and a glycosidic moiety, the choice of solvent is critical.[11]

Protocol 1: Preparation of Lignan P for NMR Analysis

Rationale: The goal is to achieve a homogeneous solution free of particulate matter and paramagnetic impurities, which can severely degrade spectral quality.[10] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for polar compounds like Lignan P due to its high dissolving power and its relatively simple residual solvent signal.[11] A concentration of 10-20 mg/mL is typically sufficient for 1D and most 2D NMR experiments on modern spectrometers.[12]

Materials:

  • Lignan P (5-10 mg)

  • Dimethyl sulfoxide-d6 (DMSO-d6), high purity (99.9 atom % D)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipette with a filter tip or a Pasteur pipette with a cotton plug

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of Lignan P directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d6 to the vial.

  • Dissolution: Gently vortex the vial to fully dissolve the Lignan P. The solution should be clear and free of any visible particles.

  • Filtration and Transfer: Using a pipette with a filter tip or a filtered Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. This step is crucial to remove any microscopic particulate matter that could interfere with the magnetic field homogeneity.[13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.

Part 2: The NMR Experimental Suite - A Multi-faceted Approach to Structure Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of Lignan P.[14] The following protocols outline the key experiments and their purpose in the context of this molecule.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Elucidation Prep Lignan P in DMSO-d6 H1 1H NMR (Proton Environment) Prep->H1 C13 13C NMR (Carbon Skeleton) Prep->C13 COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC NOESY NOESY (Through-Space H-H Proximity) H1->NOESY C13->HSQC C13->HMBC Analysis Integration of all NMR data COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Final Structure of Lignan P Analysis->Structure

Caption: Workflow for the NMR-based structural elucidation of Lignan P.

Protocol 2: 1D ¹H NMR Spectroscopy

Rationale: The ¹H NMR spectrum provides the initial, fundamental information about the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (information about neighboring protons).[15]

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium signal of the DMSO-d6 solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • Integrate all signals and analyze the chemical shifts and coupling patterns.

Protocol 3: 1D ¹³C NMR Spectroscopy

Rationale: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional group type (e.g., aromatic, aliphatic, carbonyl).

Procedure:

  • Using the same locked and shimmed sample, set up a ¹³C NMR experiment with proton decoupling.

  • Acquire the spectrum. A larger number of scans will likely be required compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the DMSO-d6 solvent peak at δ 39.52 ppm.

Protocol 4: 2D COSY (Correlation Spectroscopy)

Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[15] This is crucial for identifying connected proton networks, such as those in the aliphatic core and the glucose moiety of Lignan P.

Procedure:

  • Load a standard COSY pulse sequence.

  • Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire the 2D data set.

  • Process the data using Fourier transformation in both dimensions.

  • Analyze the cross-peaks, which indicate correlations between coupled protons.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)

Rationale: The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[7] This is a powerful tool for assigning the signals of protonated carbons.

Procedure:

  • Load a standard HSQC pulse sequence.

  • Set the spectral width of the proton dimension (F2) and the carbon dimension (F1) to include all relevant signals.

  • Acquire the 2D data.

  • Process the data and analyze the cross-peaks, where each peak represents a direct C-H bond.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[7] This is essential for piecing together the molecular skeleton by connecting different spin systems and for identifying the positions of quaternary (non-protonated) carbons.

Procedure:

  • Load a standard HMBC pulse sequence.

  • Set the spectral widths for the proton and carbon dimensions.

  • Acquire the 2D data set.

  • Process the data and analyze the cross-peaks to establish long-range C-H connectivities.

Protocol 7: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Rationale: The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[12] This is critical for determining the relative stereochemistry of the molecule, for instance, the spatial relationships between protons on the fused ring system of Lignan P.

Procedure:

  • Load a standard NOESY pulse sequence.

  • Set the spectral widths for the proton dimension. A key parameter is the mixing time, which should be optimized based on the molecular size (for a molecule like Lignan P, a mixing time of 500-800 ms is a good starting point).[16]

  • Acquire the 2D data.

  • Process the data and analyze the cross-peaks, which indicate through-space proximity between protons.

Part 3: Data Analysis and Structural Interpretation

The final and most critical phase is the integrated analysis of all acquired NMR data to assemble the structure of Lignan P.

Logical Flow of Structural Elucidation

G cluster_data Acquired NMR Data cluster_interpretation Interpretation Steps cluster_result Final Output H1 1H NMR (Chemical Shifts, Multiplicities, Integrals) Step1 1. Identify spin systems using COSY H1->Step1 C13 13C NMR (Carbon Chemical Shifts) Step2 2. Assign protonated carbons using HSQC C13->Step2 COSY COSY (H-H Spin Systems) COSY->Step1 HSQC HSQC (Direct C-H Pairs) HSQC->Step2 HMBC HMBC (Long-Range C-H Connections) Step3 3. Connect spin systems and assign quaternary carbons using HMBC HMBC->Step3 NOESY NOESY (Spatial Proximity) Step4 4. Determine relative stereochemistry using NOESY NOESY->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Structure Complete Structure of Lignan P Step4->Structure

Caption: Logical process for interpreting NMR data to determine the structure of Lignan P.

Representative NMR Data for Lignan P

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Lignan P, based on data from closely related compounds.[5] These values are for illustrative purposes and may vary slightly depending on the exact experimental conditions.

Table 1: Representative ¹H NMR Data for Lignan P (in DMSO-d6)

Positionδ (ppm)MultiplicityJ (Hz)
H-1~4.50d~5.0
H-2~3.30m
H-3~3.00m
H-4~5.90d~8.5
H-5~6.75s
H-8~6.55s
H-11~4.35 (a), ~3.70 (b)m
H-2', H-6'~6.30s
3', 5'-OCH₃~3.65s
4'-OH~8.50s
OCH₂O~6.00d~9.0
Glucose Moiety
H-1''~4.85d~7.5
H-2'' to H-6''~3.10 - 3.70m

Table 2: Representative ¹³C NMR Data for Lignan P (in DMSO-d6)

Positionδ (ppm)Positionδ (ppm)
C-1~70.5C-1'~133.0
C-2~43.0C-2', C-6'~105.0
C-3~38.0C-3', C-5'~148.0
C-4~82.0C-4'~135.0
C-4a~130.03', 5'-OCH₃~56.0
C-5~108.0OCH₂O~101.5
C-5a~132.0Lactone C=O ~175.0
C-6~147.0Glucose Moiety
C-7~147.5C-1''~102.0
C-8~109.0C-2''~74.0
C-8a~134.0C-3''~77.0
C-9~71.0C-4''~70.0
C-10~128.0C-5''~77.5
C-11~68.0C-6''~61.0

Data Interpretation Example:

  • COSY: A cross-peak between the signals at ~4.50 ppm (H-1) and ~3.30 ppm (H-2) would confirm their connectivity.

  • HSQC: The proton at ~6.75 ppm (H-5) would show a correlation to the carbon at ~108.0 ppm (C-5).

  • HMBC: The methoxy protons at ~3.65 ppm would show a correlation to the carbons at ~148.0 ppm (C-3' and C-5'), confirming their attachment. The anomeric proton of the glucose (H-1'') at ~4.85 ppm would show a long-range correlation to C-9 (~71.0 ppm), establishing the point of glycosylation.

  • NOESY: A cross-peak between H-1 and H-2 would indicate their cis relationship in the fused ring system, providing crucial stereochemical information.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of complex natural products like Lignan P. By systematically applying the protocols outlined in this guide—from meticulous sample preparation to the integrated analysis of COSY, HSQC, HMBC, and NOESY data—researchers can confidently determine the constitution and relative stereochemistry of Lignan P. This detailed structural information is the essential foundation for further investigation into its biological activity and potential as a therapeutic agent.

References

  • Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans. Molecules, 27(7), 2340. [Link]

  • Li, M., et al. (2022). Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II. Molecules, 27(16), 5123. [Link]

  • University of Wisconsin-Madison. (n.d.). HSQC and HMBC for Topspin. [Link]

  • PubChem. (n.d.). 4-Demethylepipodophyllotoxin 7'-O-beta-D-glucopyranoside. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. [Link]

  • ResearchGate. (2018). Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity. [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of California, Santa Barbara. (n.d.). 2D 1H-1H NOESY. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). Isolation and Characterization of Aryltetraline Type Lignan from Roots of Podophyllum Emodi. [Link]

  • University of Wisconsin-Madison. (n.d.). NOESY and ROESY. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. [Link]

  • Khlebnikov, A. I., et al. (2019). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Molecules, 24(11), 2099. [Link]

  • MDPI. (2022). NMR Characterization of Lignans. [Link]

  • Western University. (n.d.). NMR SAMPLE PREPARATION. [Link]

  • Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION. [Link]

  • ACG Publications. (2024). Butanedioic Acid Benzyl Ester Glycosides from Pleione bulbocodioides (Franch.) Rolfe: Promising Fungicide against Phoma herbarum. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • Emory University. (2013). NMR Experiment Procedure. [Link]

  • Nanalysis. (n.d.). Settle in and get COSY! [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • University of California, Santa Barbara. (n.d.). Gradient Enhanced HMBC. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. [Link]

  • Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Metabolomics Workbench. (n.d.). Preparation of polar EXTRACTS for GCMS and NMR analysis. [Link]

  • Nanalysis. (n.d.). Settle in and get COSY! [Link]

  • MDPI. (2024). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). [Link]

  • PubMed. (n.d.). Podophyllotoxin. [Link]

  • Bio-protocol. (2021). Typical Procedure for 1H NMR Titrations. [Link]

  • ResearchGate. (n.d.). MS–MS of podophyllotoxin-β-D-glucopyranoside (A) and podophyllotoxin (B). [Link]

  • Mestrelab Resources. (2010). Basics on Arrayed-NMR and Data Analysis. [Link]

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Technical Notes & Optimization

Troubleshooting

Lignan P Stability & Storage: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Lignan P during storage and experimentation. This resource is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Lignan P during storage and experimentation. This resource is designed to offer not only procedural guidance but also a deeper understanding of the chemical principles governing the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of Lignan P.

Q1: What is Lignan P and why is its stability a concern?

A: Lignan P, with the CAS Number 23363-35-1 and molecular formula C27H30O13, is a complex lignan that is often identified as an impurity in the manufacturing of Etoposide, a widely used chemotherapy drug.[1] Its structural integrity is paramount for its use as a reference standard in quality control and analytical development. Degradation can lead to inaccurate quantification of impurities in pharmaceutical products, potentially impacting regulatory compliance and patient safety. Lignans, as polyphenolic compounds, possess inherent antioxidant properties which also make them susceptible to oxidative degradation.[2]

Q2: What are the primary factors that can cause Lignan P to degrade?

A: The degradation of Lignan P is primarily influenced by a combination of environmental factors, including:

  • Temperature: While some lignans are relatively heat-stable, elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to UV and visible light can induce photochemical degradation.

  • Oxygen: As a phenolic compound, Lignan P is susceptible to oxidation, which can be catalyzed by the presence of oxygen.[4]

  • pH: The pH of the storage solution can significantly impact the stability of Lignan P, particularly if it is dissolved. Extremes in pH can catalyze hydrolysis of glycosidic bonds or promote oxidation.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q3: What are the ideal short-term and long-term storage conditions for Lignan P?

A: For optimal stability, Lignan P should be stored under the following conditions:

Storage DurationTemperatureAtmosphereLight ConditionForm
Short-Term (≤ 1 month) 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)In the dark (Amber vial)Solid or in a suitable anhydrous solvent
Long-Term (> 1 month) -20°C or -80°C (Frozen)Inert Gas (Argon or Nitrogen)In the dark (Amber vial)Solid

Q4: Can I store Lignan P in a solution? If so, what is the best solvent?

A: While storing Lignan P in its solid form is ideal for long-term stability, short-term storage in solution may be necessary for experimental workflows. The choice of solvent is critical. Anhydrous, aprotic solvents such as acetonitrile or acetone are generally preferred over protic solvents like methanol or ethanol to minimize the risk of solvolysis. It is crucial to use high-purity, anhydrous solvents and to prepare solutions fresh whenever possible.

Q5: How can I tell if my Lignan P sample has degraded?

A: Visual inspection may reveal a change in color or the appearance of particulates in a solution. However, the most reliable method for assessing degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A decrease in the peak area of Lignan P and the appearance of new peaks corresponding to degradation products are clear indicators of instability.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to Lignan P degradation.

Issue 1: Rapid Loss of Purity in a Recently Prepared Lignan P Solution
  • Question: I prepared a stock solution of Lignan P in methanol, and after a week in the refrigerator, I see a significant decrease in the main peak area by HPLC and the emergence of several smaller peaks. What went wrong?

  • Answer & Troubleshooting Steps:

    • Solvent Choice: Methanol, being a protic solvent, can participate in transesterification or other solvolysis reactions, especially if the sample is not stored at a sufficiently low temperature.

      • Recommendation: For future preparations, consider using a high-purity, anhydrous aprotic solvent like acetonitrile. If a protic solvent is unavoidable due to solubility constraints, prepare smaller batches of the solution more frequently and store at -20°C or below.

    • Presence of Dissolved Oxygen: Oxygen dissolved in the solvent can promote oxidative degradation of the phenolic moieties in Lignan P.

      • Recommendation: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. After preparation, overlay the solution with the inert gas before sealing the vial.

    • pH of the Solution: If the solvent contains acidic or basic impurities, it can catalyze degradation.

      • Recommendation: Use high-purity, neutral solvents. If buffering is necessary for an application, conduct a small-scale stability study to determine the optimal pH range.

Issue 2: Inconsistent Results in Bioassays Using Lignan P
  • Question: My bioassay results using Lignan P are highly variable between experiments, even when using the same stock solution. Could degradation be the cause?

  • Answer & Troubleshooting Steps:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the aggregation of the compound and accelerate degradation.[6]

      • Recommendation: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.

    • Light Exposure During Experimentation: Leaving the Lignan P solution on the lab bench under ambient light for extended periods can cause photodegradation.

      • Recommendation: Use amber-colored vials or wrap clear vials in aluminum foil. Minimize the exposure of the solution to light during experimental setup.

    • Interaction with Assay Components: Components of the bioassay medium, such as metal ions, could be catalyzing the degradation of Lignan P.

      • Recommendation: Investigate the composition of your assay medium. If it contains components known to promote oxidation, consider adding a chelating agent like EDTA, if it does not interfere with the assay.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and stability testing of Lignan P.

Protocol 1: Recommended Procedure for Preparing and Storing a Lignan P Stock Solution
  • Materials:

    • Lignan P (solid)

    • High-purity, anhydrous acetonitrile (or other suitable aprotic solvent)

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (argon or nitrogen) cylinder with a regulator and tubing

    • Analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • Allow the vial of solid Lignan P to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of Lignan P in a clean, dry weighing boat and transfer it to a volumetric flask.

    • Sparge the required volume of acetonitrile with argon or nitrogen for 15-20 minutes.

    • Add a portion of the sparged solvent to the volumetric flask to dissolve the Lignan P. Sonicate briefly if necessary.

    • Once dissolved, bring the solution to the final volume with the sparged solvent.

    • Transfer the solution to an amber glass vial.

    • Gently flush the headspace of the vial with the inert gas for 30-60 seconds.

    • Seal the vial tightly with the PTFE-lined cap.

    • For short-term storage (up to one week), store at 2-8°C. For longer-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Accelerated Stability Study of Lignan P

This protocol allows for a rapid assessment of Lignan P stability under stressed conditions.

  • Sample Preparation:

    • Prepare a stock solution of Lignan P in a chosen solvent system as described in Protocol 1.

    • Dispense equal aliquots of the solution into several amber vials.

  • Stress Conditions:

    • Temperature: Store vials at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) and a control at the recommended storage temperature (e.g., 4°C or -20°C).

    • Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

    • pH: Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) and store them at a constant temperature.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Use a validated stability-indicating HPLC method to quantify the remaining Lignan P and monitor the formation of degradation products.

    • Calculate the percentage of Lignan P remaining at each time point relative to the initial concentration.

  • Data Interpretation:

    • Plot the percentage of Lignan P remaining versus time for each stress condition.

    • This data will provide insights into the degradation kinetics and help identify the primary factors affecting the stability of Lignan P.

Section 4: Visualizations

Hypothetical Degradation Pathway of Lignan P

Lignan_P Lignan P Hydrolysis Hydrolyzed Aglycone Lignan_P->Hydrolysis Acid/Base or Enzymatic Hydrolysis Oxidation Oxidized Products (e.g., Quinones) Lignan_P->Oxidation Oxidation (O2, Light) Photodegradation Photodegradation Products Lignan_P->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for Lignan P.

Recommended Workflow for Handling Lignan P

Start Start: Receive Solid Lignan P Storage_Solid Store Solid at -20°C or below under Inert Gas in the Dark Start->Storage_Solid Equilibrate Equilibrate to Room Temperature before Opening Storage_Solid->Equilibrate Prepare_Solution Prepare Solution in Sparged Anhydrous Aprotic Solvent Equilibrate->Prepare_Solution Storage_Solution Store Solution in Aliquots at -20°C or below Prepare_Solution->Storage_Solution Use Use in Experiment Storage_Solution->Use

Caption: Recommended workflow for handling Lignan P.

References

  • Goyal, S., & Gulati, A. (2021). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. MDPI. Retrieved from [Link]

  • American Chemical Society Publications. (2018). Targeted Isolation of Monoterpene Indole Alkaloids from Palicourea sessilis. Journal of Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Stability and Bioaccessibility of Lignans in Food Products. PubMed Central. Retrieved from [Link]

  • MDPI. (2019). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Demethylepipodophyllotoxin 7'-O-beta-D-glucopyranoside. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Lignin substructure and analytical methods. Destructive methods (acid.... Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of various pathways involved in selective degradation of.... Retrieved from [Link]

  • BioEnergy Consult. (n.d.). Lignin Chemical Properties. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • PubMed. (2006). Effect of processing and storage on the stability of flaxseed lignan added to bakery products. Retrieved from [Link]

  • American Chemical Society Publications. (2018). Bright Side of Lignin Depolymerization: Toward New Platform Chemicals. Retrieved from [Link]

  • DovePress. (2016). Achieving long-term stability of lipid nanoparticles: examining the ef. IJN. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Etoposide-impurities. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Antioxidant Capacity of Lignan P

For Researchers, Scientists, and Drug Development Professionals Lignans, a class of polyphenolic compounds found in a variety of plants, are recognized for their antioxidant and anti-inflammatory properties.[1][2] Their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Lignans, a class of polyphenolic compounds found in a variety of plants, are recognized for their antioxidant and anti-inflammatory properties.[1][2] Their mechanism of action often involves the regulation of radical scavenging enzymes and inhibition of inflammatory pathways.[1] Specifically, this guide focuses on "Lignan P," providing a systematic approach to characterizing its antioxidant prowess.

Section 1: The Mechanistic Basis of Lignan P's Antioxidant Potential

Lignans exert their antioxidant effects through various mechanisms, including the neutralization of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems.[3][4] The antioxidant capacity of lignans is largely attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.[5] Furthermore, certain lignans can upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), through the Nrf2-ARE signaling pathway.[1] Understanding these mechanisms is crucial for designing experiments that accurately reflect the biological activity of Lignan P.

Diagram 1: Generalized Antioxidant Mechanism of Lignans

Lignan P Lignan P ROS Reactive Oxygen Species (ROS) Lignan P->ROS Neutralizes Stabilized_Radical Stabilized Radical Lignan P->Stabilized_Radical Donates H+ Nrf2 Nrf2 Pathway Lignan P->Nrf2 Activates Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Scavenges

Caption: Lignan P's dual antioxidant action: direct radical scavenging and upregulation of antioxidant enzymes.

Section 2: In Vitro Validation of Antioxidant Capacity: A Multi-Assay Approach

To obtain a comprehensive profile of Lignan P's antioxidant activity, a panel of assays targeting different mechanisms is recommended. The most widely used methods include the DPPH, ABTS, and ORAC assays.[6]

The DPPH assay is a common and straightforward method to assess the radical scavenging ability of a compound.[7] The principle lies in the reduction of the stable DPPH radical, which is purple, to a non-radical, yellow form by an antioxidant.[7][8] The change in absorbance is measured spectrophotometrically, typically at 517 nm.[9][10]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 100 µM.[10]

    • Prepare a series of dilutions of Lignan P and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.[11]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample or standard dilution.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 10-30 minutes).[10][11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12]

Diagram 2: DPPH Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (Purple) Mix Mix DPPH with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Lignan P & Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark Mix->Incubate Measure_abs Measure Absorbance at 517 nm (Color change to Yellow) Incubate->Measure_abs Calculate Calculate % Inhibition & IC50 Measure_abs->Calculate

Caption: Step-by-step workflow of the DPPH antioxidant assay.

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[13] This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by the solvent type compared to the DPPH assay.[14] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[13]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.[15]

    • Incubate the mixture in the dark at room temperature for 12-16 hours before use.[15]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Prepare serial dilutions of Lignan P and a standard antioxidant.

  • Assay Procedure:

    • Add 5 µL of the sample or standard to a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Mix and incubate for a defined period (e.g., 5 minutes) with shaking.

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Express results as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (commonly fluorescein) induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] This assay is considered biologically relevant as it utilizes a peroxyl radical, a common ROS in the human body.[17]

Experimental Protocol: ORAC Assay

  • Reagent Preparation:

    • Prepare a fluorescein working solution in a phosphate buffer (75 mM, pH 7.4).[19]

    • Prepare an AAPH solution fresh daily.[19]

    • Prepare serial dilutions of Lignan P and Trolox as a standard.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of diluted sample or standard.[18][20]

    • Add 150 µL of the fluorescein solution and incubate at 37°C for 30 minutes.[18][20]

    • Initiate the reaction by adding 25 µL of the AAPH solution.[18][20]

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at excitation and emission wavelengths of 485 nm and 520 nm, respectively.[21]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Section 3: Comparative Analysis of Lignan P's Antioxidant Capacity

To contextualize the antioxidant potential of Lignan P, it is essential to compare its performance against well-characterized antioxidants. Phyto-lignans have generally demonstrated higher antioxidant activity compared to mammalian lignans.[22] Studies on various lignans have shown a wide range of IC50 values in DPPH and ABTS assays, indicating that antioxidant capacity is structure-dependent.[23] For instance, some lignans have shown potent antioxidant properties comparable to standards like ascorbic acid and α-tocopherol.[24]

Table 1: Hypothetical Comparative Antioxidant Capacity Data

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (µmol TE/g)ORAC (µmol TE/g)
Lignan P Experimental DataExperimental DataExperimental Data
Ascorbic Acid10.515002100
α-Tocopherol22.812001800
Trolox8.21000 (by definition)1000 (by definition)
Quercetin5.422004500
Gallic Acid4.128005200

Note: The values for standard antioxidants are illustrative and may vary depending on specific assay conditions.

The structural features of lignans, such as the number and position of phenolic hydroxyl groups and the degree of conjugation, significantly influence their antioxidant activity.[5][25] Lignans with lower molecular weight and higher phenolic hydroxyl content tend to exhibit greater antioxidant capacity.[26]

Section 4: Concluding Remarks for the Senior Scientist

This guide provides a robust framework for the comprehensive validation of Lignan P's antioxidant capacity. By employing a multi-assay approach and comparing the results with established standards, researchers can generate reliable and reproducible data. The detailed protocols and mechanistic insights offered herein are intended to facilitate a thorough investigation into the therapeutic potential of Lignan P. It is imperative to meticulously control experimental variables to ensure the integrity of the findings.[6] The antioxidant properties of lignans are a promising area of research with potential applications in functional foods, dietary supplements, and pharmaceuticals.[3]

References

  • Antioxidant Assay: The DPPH Method.
  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. MDPI.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Lignin as a Natural Antioxidant: Chemistry and Applic
  • Lignin Structural Characterization and Its Antioxidant Potential: A Comparative Evaluation by EPR, UV-Vis Spectroscopy, and DPPH Assays. PubMed Central.
  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • DPPH Antioxidant Assay Kit. Zen-Bio.
  • Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. PMC - NIH.
  • Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans. MDPI.
  • Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultiv
  • DPPH Antioxidant Assay. G-Biosciences.
  • Antioxidant Activity of Dietary Polyphenols As Determined by a Modified Ferric Reducing/Antioxidant Power Assay.
  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
  • The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects. PMC.
  • Antioxidant potential using ORAC assay. BMG Labtech.
  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.
  • Antioxidant Activity Modulated by Polyphenol Contents in Apple and Leaves during Fruit Development and Ripening. MDPI.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. MDPI.
  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Derivatives of the Lignan 7′-Hydroxymatairesinol with Antioxidant Properties and Enhanced Lipophilicity.
  • New Method To Determine Antioxidant Activity of Polyphenols. Request PDF.
  • Antioxidant activity of lignans ex vivo and in vivo.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
  • Polyphenol Antioxidant Activity Experiment. Baitai Paike Biotechnology.
  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. PubMed.
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.
  • Antioxidant Activity, Metabolism, and Bioavailability of Polyphenols in the Diet of Animals.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Lignan P

This guide provides essential safety protocols and operational directives for the handling and disposal of Lignan P in a laboratory setting. As Lignan P is an impurity of the antineoplastic agent Etoposide, it must be ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Lignan P in a laboratory setting. As Lignan P is an impurity of the antineoplastic agent Etoposide, it must be handled with the utmost care, assuming similar cytotoxic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work.

Understanding the Hazard: A Proactive Stance on Safety

Inferred Hazard Profile of Lignan P:

Hazard ClassificationPotential EffectsSource of Inference
Carcinogenicity May cause cancer.[1][2][4]Etoposide SDS.[1][2][4]
Mutagenicity May cause genetic defects.[2]Etoposide SDS.[2]
Reproductive Toxicity May damage fertility or the unborn child.[1][4]Etoposide SDS.[1][4]
Acute Toxicity Harmful if swallowed.[1][4]Etoposide SDS.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safely handling Lignan P is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following PPE is mandatory for all procedures involving this compound.

Table of Mandatory PPE for Handling Lignan P:

PPE ComponentSpecificationsRationale for Use
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the potentially cytotoxic compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from contamination. The back-closing design minimizes the risk of frontal contamination.
Eye Protection Safety goggles or a face shield.Protects the eyes from splashes or aerosols of the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powdered form of Lignan P to prevent inhalation of airborne particles.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Wash Hands Thoroughly Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Outer Gloves (over cuffs) Don3->Don4 Don5 Don Eye and Face Protection Don4->Don5 Don6 Don Respiratory Protection (if needed) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Remove Eye and Face Protection Doff2->Doff3 Doff4 Remove Respiratory Protection Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6 Waste_Management Start Lignan P Handling Generate_Waste Generation of Contaminated Materials (Gloves, Gown, Sharps, etc.) Start->Generate_Waste Segregate Segregate at Point of Use Generate_Waste->Segregate Sharps_Container Purple-Lidded Sharps Container Segregate->Sharps_Container Sharps Solid_Waste_Container Purple Cytotoxic Waste Bin/Bag Segregate->Solid_Waste_Container Solid Waste Disposal_Service Collection by Licensed Hazardous Waste Service Sharps_Container->Disposal_Service Solid_Waste_Container->Disposal_Service Incineration High-Temperature Incineration Disposal_Service->Incineration

Caption: Decision pathway for the safe segregation and disposal of Lignan P waste.

By adhering to these stringent safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement does not come at the cost of personal health and safety.

References

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. Am J Health Syst Pharm. 2006;63(12):1172-1193.
  • Stericycle. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Accessed January 23, 2026.
  • Connor TH, McDiarmid MA. Preventing occupational exposures to antineoplastic drugs in health care settings. CA Cancer J Clin. 2006;56(6):354-365.
  • Occupational Safety and Health Administration. Hazardous Drugs. U.S. Department of Labor. Accessed January 23, 2026.
  • Fisher Scientific. Safety Data Sheet: Etoposide. Accessed January 23, 2026.
  • Polovich M. Personal protective equipment for antineoplastic safety. Clin J Oncol Nurs. 2023;27(4):453-457.
  • Novus Environmental. Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Accessed January 23, 2026.
  • Eastwood K. Personal protective equipment for preparing toxic drugs. GERPAC. 2015.
  • Cayman Chemical. Safety Data Sheet: Etoposide. Accessed January 23, 2026.
  • WorkSafe Queensland.
  • VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Accessed January 23, 2026.
  • Sigma-Aldrich. Safety Data Sheet: Etoposide. Accessed January 23, 2026.
  • Pfizer. Material Safety Data Sheet: Etoposide for Injection. 2012.
  • Halyard Health. Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
  • Centers for Disease Control and Prevention. Hazardous Drug Exposures in Healthcare. National Institute for Occupational Safety and Health. Accessed January 23, 2026.
  • Daniels Health. How Do You Dispose of Cytotoxic Waste?. Accessed January 23, 2026.
  • Cleanaway. Cytotoxic Waste Disposal & Management Services. Accessed January 23, 2026.
  • Princeton University Environmental Health and Safety. Handling Antineoplastic or Investigational New Drugs. Accessed January 23, 2026.
  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. Am J Health Syst Pharm. 2018;75(22):1792-1823.
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor.
  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Accessed January 23, 2026.
  • The University of British Columbia. Cytotoxic Substances – Waste Management. Safety & Risk Services.
  • LGC Standards.
  • Pediatric Oncology Group of Ontario. Personal Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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